molecular formula C29H30N2O6 B3030835 Cholecystokinin-33 (human) CAS No. 96827-04-2

Cholecystokinin-33 (human)

Cat. No. B3030835
CAS RN: 96827-04-2
M. Wt: 502.6 g/mol
InChI Key: FPUNBFZNOBAEHZ-RPBOFIJWSA-N
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Description

Cholecystokinin (CCK) is a crucial gut hormone that plays multiple roles in the body. It regulates gallbladder contraction, pancreatic enzyme secretion, hormone release, and growth. Additionally, CCK influences intestinal motility and satiety . The predominant form of CCK in human plasma and intestine is Cholecystokinin-33 (CCK-33) , which contains 33 amino acid residues. It is carboxyamidated and tyrosyl O-sulfated .


Synthesis Analysis

CCK peptides are primarily produced by I cells in the small intestinal mucosa. These peptides are also expressed in neurons but contribute negligibly to plasma CCK. Pro-CCK undergoes processing at various mono- and dibasic sites to release bioactive forms of different lengths, including CCK-83, CCK-58, CCK-39, CCK-33, CCK-22, and CCK-8. All these forms are carboxyamidated and O-sulfated, making them ligands for the CCK-A receptor .


Molecular Structure Analysis

CCK-33 consists of 33 amino acid residues and is characterized by its carboxyamidated and tyrosyl O-sulfated modifications. Its molecular structure is essential for its biological activity and receptor binding .


Chemical Reactions Analysis

CCK-33 interacts with the CCK-A receptor, triggering downstream signaling pathways. These reactions lead to gallbladder contraction, pancreatic enzyme release, and other physiological effects. The specific chemical reactions involved in CCK-33 binding and activation are complex and involve receptor-ligand interactions .

Scientific Research Applications

Receptor Studies and Functioning

Cholecystokinin (CCK), including its variant CCK-33, interacts with specific receptors (CCK1R and CCK2R) that have been subjects of intensive research. These receptors, which are G protein-coupled, play a vital role in various physiological actions and are key in understanding the functioning and regulation of CCK-33 in the body (Dufresne, Seva, & Fourmy, 2006).

Gastrointestinal Effects and Pancreatic Enzyme Release

Research has indicated that CCK-33, when infused into pigs, can stimulate pancreatic enzyme release via CCK2 receptors located in the gastro-duodenal region. This highlights the physiological role of CCK-33 in enzyme release from the exocrine pancreas in various mammal species (Rengman, Weström, & Pierzynowski, 2007).

Plasma and Intestinal Abundance

CCK-33 is a predominant form of CCK in human plasma and intestines. This was determined through the analysis of intestinal biopsies and plasma from human subjects, emphasizing the significant species variation and the importance of specific assays in molecular studies of CCK (Rehfeld, Sun, Christensen, & Hillingsø, 2001).

Impact on Food Intake and Neural Activity

Studies comparing CCK-33 and CCK-8 show that CCK-33 is more effective in reducing food intake and in stimulating the myenteric plexus and dorsal vagal complex. This underlines the different efficacies of CCK forms in modulating satiety and neural activity related to feeding (Cooper, Reeve, Abdalla, Moyer, Raboin, Green, & Sayegh, 2008).

Hormonal and Neuroendocrine Functions

CCK, including CCK-33, is involved in several neuroendocrine functions. It regulates the function of the hypothalamo-pituitary-adrenal axis and influences the secretion of hormones like aldosterone and glucocorticoids. This showcases CCK's role beyond the digestive system (Nussdorfer, Spinazzi, & Mazzocchi, 2005).

Enteropancreatic Reflex and Insulin Secretion

CCK-33's role in stimulating enzyme secretion from the exocrine pancreas via an enteropancreatic reflex in pigs, without affecting endocrine insulin secretion, has been documented. This finding is significant for understanding the regulation of pancreatic functions (Rengman, Weström, Ahrén, & Pierzynowski, 2009).

Role in Health and Disease

CCK plays a major role in processes involved in the ingestion, digestion, and absorption of nutrients, as well as functioning as a neuroregulator in the brain and peripheral nervous system. This understanding impacts the knowledge of CCK's role in human health and disease (Liddle, 2003).

Interaction with the Endocannabinoid System

CCK, through its action within regions like the midbrain periaqueductal gray, modulates pain and anxiety. This study demonstrates how CCK influences synaptic transmission, highlighting its role in neural circuit modulation (Mitchell, Jeong, Drew, & Vaughan, 2011).

Psychological and Behavioral Aspects

CCK, including variants like CCK-33, has been linked to the regulation of emotions and behaviors such as stress responses and aggression. Understanding its role in these processes can provide insights into the treatment of mood and anxiety disorders (Katsouni, Zarros, Skandali, Tsakiris, & Lappas, 2013).

Biomarker in Alzheimer's Disease

Research indicates that CCK, including CCK-33, may be a useful marker of cognitive and neural integrity, especially in the context of Alzheimer's disease. Higher levels of CCK have been associated with better cognitive performance and more gray matter volume (Plagman, Hoscheidt, McLimans, Klinedinst, Pappas, Anantharam, Kanthasamy, & Willette, 2019).

properties

IUPAC Name

benzyl (3S)-3-[[(2R)-1-methoxy-3-(2-methoxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-35-26-15-9-8-13-22(26)16-24(28(33)36-2)30-27(32)25-17-21-12-6-7-14-23(21)18-31(25)29(34)37-19-20-10-4-3-5-11-20/h3-15,24-25H,16-19H2,1-2H3,(H,30,32)/t24-,25+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUNBFZNOBAEHZ-RPBOFIJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)OC)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C[C@H](C(=O)OC)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholecystokinin-33 (human)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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